
Minocycline
Overview
Description
Minocycline is a second-generation tetracycline antibiotic that is widely used to treat a variety of bacterial infections. It was first described in the literature in 1966 and was granted FDA approval on June 30, 1971 . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It is commonly used to treat conditions such as acne, pneumonia, and certain types of arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minocycline is synthesized from demethylated aureomycin and dimethylamine. The reaction occurs in an amine solvent or amide solvent under the catalysis of a palladium complex . The process involves hydrogenation and dehydroxylation in an alcohol solvent, including an acid under the catalysis of a catalyst .
Industrial Production Methods: The industrial production of this compound hydrochloride involves several steps:
- Preparation of Sancycline from Demeclocydine Hydrochloride.
- Reaction of Sancycline with N,N-iodosuccinimides under strongly acidic conditions to produce 7-iodo Sancyclines.
- Reaction of 7-iodo Sancyclines with dimethylamino tin trimethyl in the presence of a palladium complex catalyst to produce this compound hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Minocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like iodine or bromine.
Major Products: The major products formed from these reactions include various this compound derivatives with modified antibacterial properties .
Scientific Research Applications
Minocycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tetracycline antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, acne, and rheumatoid arthritis. .
Mechanism of Action
Minocycline is often compared with other tetracycline antibiotics such as doxycycline. Both this compound and doxycycline are second-generation tetracycline antibiotics with similar chemical structures and comparable antibacterial spectra . this compound has a higher lipophilicity, allowing it to penetrate the blood-brain barrier more effectively . This makes this compound particularly useful in treating infections of the central nervous system and in experimental neurology .
Comparison with Similar Compounds
Doxycycline: Another second-generation tetracycline antibiotic with similar antibacterial properties.
This compound’s unique properties, such as its high lipophilicity and ability to penetrate the blood-brain barrier, make it a valuable antibiotic with diverse applications in medicine and research.
Biological Activity
Minocycline is a second-generation tetracycline antibiotic that has been widely used for over three decades. Originally developed for its antibacterial properties, this compound has gained attention for its diverse biological activities beyond mere antimicrobial effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Antimicrobial Activity
Mechanism of Action:
this compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus blocking peptide elongation during translation. This action is effective against a broad spectrum of gram-positive and gram-negative bacteria.
Efficacy Against Pathogens:
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens, including resistant strains. For instance, a study highlighted this compound's effectiveness against Enterobacterales in the gut, showing bactericidal activity even at higher concentrations in complex media like simulated intestinal contents (SICs) compared to Mueller-Hinton broth (MHB) .
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial Strain | MIC (μg/mL) in MHB | MIC (μg/mL) in SIC |
---|---|---|
ATCC25922 | 0.4 | Higher than 0.4 |
2S1F2 | 8.1 | Higher than 8.1 |
Non-Antibiotic Properties
This compound's biological activity extends beyond its role as an antibiotic. It possesses anti-inflammatory and neuroprotective properties that have been investigated in various conditions.
Anti-Inflammatory Effects
This compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in microglial cells, suggesting potential applications in neuroinflammatory diseases . Its ability to modulate immune responses makes it a candidate for treating conditions like multiple sclerosis and Alzheimer's disease.
Neuroprotective Effects
In preclinical models, this compound has demonstrated neuroprotective effects by reducing microglial activation and preventing neuronal death following ischemic events. For example, studies have shown that this compound treatment can decrease infarct size and improve neuronal survival post-ischemia .
Clinical Applications
This compound has been evaluated for various clinical conditions beyond infections:
1. Treatment-Resistant Depression:
A clinical trial assessed this compound's efficacy as an adjunct treatment for patients with major depressive disorder (MDD) who did not respond to standard antidepressants. While results did not show significant improvement compared to placebo overall, stratified analyses indicated some benefits in patients with elevated inflammatory markers .
2. Pediatric Use:
this compound has been deemed safe for use in pediatric populations, with a low incidence of adverse effects reported in studies involving children with mycoplasma pneumonia .
Case Study: this compound in Mycoplasma Pneumonia
In a cohort study involving children with macrolide-unresponsive Mycoplasma pneumoniae pneumonia (MUMPP), this compound treatment resulted in rapid defervescence within one day for most patients, highlighting its efficacy when administered early .
Q & A
Basic Research Questions
Q. What are the primary mechanistic pathways through which minocycline exerts neuroprotective effects in preclinical models?
this compound’s neuroprotection involves anti-inflammatory (e.g., IL-6/STAT3 pathway suppression ), anti-apoptotic (caspase-3 inhibition ), and antioxidant mechanisms (e.g., reducing hippocampal oxidative stress ). Methodologically, isolate pathways using in vitro models (e.g., siRNA knockdown of IL-6 receptors) paired with in vivo behavioral assays (Morris water maze ). Validate via Western blot, ELISA, or RNA-seq to quantify pathway-specific biomarkers.
Q. How should researchers select appropriate animal models to study this compound’s anti-inflammatory effects in neurodegenerative diseases?
Prioritize models with well-characterized neuroinflammatory components (e.g., LPS-induced cognitive impairment in rodents , R6/2 Huntington’s disease mice ). Control for age, sex, and genetic background, as this compound’s efficacy varies with dosing and disease stage . Include placebo groups and monitor toxicity (e.g., weight loss at high doses ).
Q. What are the critical parameters for assessing this compound’s efficacy in in vitro vs. in vivo studies?
In vitro: Measure cytokine secretion (e.g., IL-6, TNF-α ), microglial activation (Iba1 staining), and cell migration/invasion (Transwell assays ). In vivo: Use behavioral tests (e.g., Rotarod for motor function ), histopathology (e.g., hippocampal neurogenesis ), and pharmacokinetic profiling (brain/plasma concentration ratios ). Ensure consistency in administration routes (intraperitoneal vs. oral) and dosing schedules.
Q. How can researchers mitigate confounding factors when translating this compound’s preclinical results to clinical trials?
Address interspecies pharmacokinetic differences by matching human-equivalent doses using body surface area normalization . Control for comorbidities in patient cohorts (e.g., infection status in Alzheimer’s trials ). Use adaptive trial designs to adjust dosing based on interim safety analyses .
Advanced Research Questions
Q. How can contradictory results in this compound clinical trials (e.g., Alzheimer’s disease ) be resolved methodologically?
Conduct meta-analyses to reconcile discrepancies (see Supplementary Table 3 in ). Stratify outcomes by disease stage, dosing regimen, and biomarkers (e.g., CSF inflammatory markers). Perform post hoc sensitivity analyses to identify subgroups benefiting from this compound .
Q. What experimental strategies optimize this compound dosing to balance efficacy and toxicity in chronic models?
Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish dose-response curves . For example, in R6/2 mice, intraperitoneal 5 mg/kg/day improved survival without toxicity, whereas oral 10 mg/mL caused adverse effects . Monitor plasma trough levels and adjust doses based on hepatic enzyme activity (this compound is metabolized by CYP450).
Q. How can researchers distinguish this compound’s direct neurogenic effects from its anti-inflammatory actions in aged models?
Employ lineage-tracing techniques (e.g., Nestin-GFP reporters) to track hippocampal neurogenesis . Combine this compound with selective microglial inhibitors (e.g., PLX3397) to isolate neurogenic mechanisms. Use transcriptomic profiling (scRNA-seq) to identify inflammation-independent pathways (e.g., MMP inhibition ).
Q. What statistical approaches are critical for analyzing this compound’s effects in studies with small sample sizes?
Use mixed-effects models to account for repeated measures (e.g., longitudinal cognitive testing ). Apply false discovery rate (FDR) correction for high-dimensional data (e.g., cytokine panels ). For pilot studies, compute power analyses a priori (e.g., 80% power for a 1.4-point decline in pain scales ).
Q. How can this compound’s pleiotropic effects be leveraged in combinatorial therapies for multifactorial diseases?
Design factorial trials testing this compound with agents targeting complementary pathways (e.g., memantine for glutamate regulation ). Use in silico network pharmacology to predict synergistic targets (e.g., IL-6 and NMDA receptor crosstalk ). Validate via isobolographic analysis of dose-response matrices.
Q. Methodological Guidelines
- Data Reproducibility : Report detailed experimental protocols (e.g., this compound preparation, LPS injection timing ) to enable replication .
- Ethical Considerations : Justify high-dose regimens with preliminary toxicity data .
- Literature Review : Critically appraise prior studies using PRISMA frameworks to identify gaps (e.g., sex-specific responses).
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13614-98-7 (mono-hydrochloride) | |
Record name | Minocycline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045033 | |
Record name | Minocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |
Record name | Minocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01017 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | MINOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/ | |
Record name | Minocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01017 | |
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Record name | MINOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |
CAS No. |
10118-90-8 | |
Record name | Minocycline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01017 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Minocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10118-90-8 | |
Source | European Chemicals Agency (ECHA) | |
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Record name | MINOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |
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Record name | MINOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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